methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate
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Overview
Description
Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrrolo[3,4-c]pyridine derivatives. This compound features a pyrrolo[3,4-c]pyridine core with a benzyl group at the 2-position, a hydroxyl group at the 7-position, and a carboxylate ester at the 4-position. It is known for its potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
It’s suggested that the compound may have a role in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Mode of Action
It’s known that the compound has the efficacy to reduce blood glucose . This suggests that it may interact with targets that play a role in glucose metabolism.
Biochemical Pathways
Given its potential role in reducing blood glucose, it’s plausible that it may affect pathways related to glucose metabolism .
Pharmacokinetics
The presence of a methyl group in its structure suggests a potential to improve metabolic stability .
Result of Action
The result of the compound’s action is a reduction in blood glucose levels . This suggests that it may have therapeutic potential in the treatment of conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate typically involves multiple steps, starting with the construction of the pyrrolo[3,4-c]pyridine core. One common approach is the cyclization of a suitable precursor containing the benzyl group and hydroxyl functionalities. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxylated or deoxygenated derivatives.
Substitution: Introduction of different alkyl or aryl groups at the pyrrolo[3,4-c]pyridine core.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and modification.
Biology: The biological potential of this compound is significant, with studies indicating its activity against various biological targets. It has shown promise in antiviral, anti-inflammatory, and anticancer applications.
Medicine: In the medical field, methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate is being explored for its therapeutic potential. Its ability to interact with multiple receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable in the creation of new drugs and pesticides.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the pyrrolo[3,4-c]pyridine core and exhibit various biological activities.
Pyrrolo[3,4-c]pyridine Derivatives: Other derivatives within this class may have different substituents, leading to variations in their biological and chemical properties.
Uniqueness: Methyl 2-benzyl-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate stands out due to its specific combination of functional groups, which contribute to its unique reactivity and biological activity.
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Properties
IUPAC Name |
methyl 2-benzyl-7-hydroxy-1,3-dioxopyrrolo[3,4-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-23-16(22)13-12-11(10(19)7-17-13)14(20)18(15(12)21)8-9-5-3-2-4-6-9/h2-7,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHWSHZVZYLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C2=C1C(=O)N(C2=O)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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